6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with hydroxypropyl and p-tolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the hydroxypropyl and p-tolyl groups through selective functionalization reactions. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the p-tolyl group via electrophilic aromatic substitution.
Hydroxypropylation: Addition of the hydroxypropyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core or the substituents.
Substitution: The aromatic p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions on the p-tolyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of advanced materials with unique properties. Its structural versatility allows for the design of materials with specific functions, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets in biological systems. The hydroxypropyl and p-tolyl groups may facilitate binding to specific proteins or enzymes, modulating their activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-hydroxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 6-(2-hydroxypropyl)-4-(p-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Uniqueness
The uniqueness of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific combination of substituents and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Biological Activity
6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 930017-01-9) is a synthetic compound characterized by its unique pyrrolo[3,4-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and possible anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of the compound is C16H19N3O3, with a molecular weight of 301.34 g/mol. Its structure includes a hydroxypropyl group and a p-tolyl substituent that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₃ |
Molecular Weight | 301.34 g/mol |
CAS Number | 930017-01-9 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets in biological systems. The hydroxypropyl and p-tolyl groups may enhance binding to proteins or enzymes, modulating their activity. The pyrrolo[3,4-d]pyrimidine core could also interact with nucleic acids or other biomolecules, influencing cellular processes.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown potent anti-inflammatory activity with low cytotoxicity, making them suitable candidates for drug development aimed at treating inflammatory diseases .
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The structural features of the compound could lead to selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies
-
Case Study on Anti-cancer Activity :
A study evaluated the effects of a related pyrrolo[3,4-d]pyrimidine derivative on human cancer cell lines. The results indicated that these derivatives inhibited cell proliferation in a dose-dependent manner while showing minimal effects on non-cancerous cells . -
Anti-inflammatory Effects in Animal Models :
In an animal model of arthritis, the administration of a structurally similar compound demonstrated significant reductions in inflammation markers and pain scores compared to control groups . This suggests potential therapeutic applications for inflammatory conditions.
Properties
IUPAC Name |
6-(2-hydroxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-3-5-11(6-4-9)14-13-12(17-16(22)18-14)8-19(15(13)21)7-10(2)20/h3-6,10,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFMYTXKXGGCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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